5-Nitro-1,2,4-triazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1,2,4-triazolin-3-one is a heterocyclic compound known for its high energy density and stability. It is a derivative of triazolone and contains a nitro group, which contributes to its energetic properties. This compound is of significant interest in both commercial and scientific fields due to its reduced sensitivity and better thermal stability compared to other energetic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,4-triazolin-3-one typically involves the nitration of 1,2,4-triazolin-3-one. One common method includes the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the formation of the desired nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of waste acids in the nitration process has been explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitro-1,2,4-triazolin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolin-3-one derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-1,2,4-triazolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of explosives, propellants, and pyrotechnics due to its high energy density and stability
Wirkmechanismus
The mechanism by which 5-Nitro-1,2,4-triazolin-3-one exerts its effects involves the interaction of its nitro group with molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of enzyme activities and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A highly sensitive high-energy material.
2,4,6-Trinitrotoluene (TNT): A widely used explosive with high sensitivity.
Hexaazahexanitroisowurtzitane (HNIW, CL-20): A high-performance energetic material with excellent combustion properties.
Uniqueness of 5-Nitro-1,2,4-triazolin-3-one: Compared to these compounds, this compound offers a balance between high energy density and reduced sensitivity. Its thermal stability and insensitivity to external forces make it a safer alternative for various applications .
Eigenschaften
Molekularformel |
C2H2N4O3 |
---|---|
Molekulargewicht |
130.06 g/mol |
IUPAC-Name |
3-nitro-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h1H,(H,3,7) |
InChI-Schlüssel |
RPTPNBANJWZYGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(NC(=O)N=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.